molecular formula C17H34O4 B1141632 Monomyristin CAS No. 27214-38-6

Monomyristin

Katalognummer: B1141632
CAS-Nummer: 27214-38-6
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: DCBSHORRWZKAKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Monomyristin is a monoacylglycerol derived from myristic acid, a saturated fatty acid. It is a lipid compound that exhibits both hydrophilic and lipophilic properties, making it amphiphilic. This unique structure allows this compound to interact with various biological membranes and has led to its exploration in numerous scientific and industrial applications.

Wirkmechanismus

Target of Action

Monomyristin, also known as 1-Monomyristin, is primarily targeted against various microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans , and antifungal activity against Candida albicans . These organisms are responsible for various infections in humans, making this compound a potential antimicrobial agent.

Mode of Action

This compound is an amphiphilic compound, meaning it has both lipophilic (fat-loving) and hydrophilic (water-loving) properties . This allows it to interact with the lipid bilayer of microbial cell membranes. The lipophilic properties of this compound, donated by an acyl group from fatty acid, allow it to bind to the lipid bilayer and other components on the cell membrane of the microbial organism and damage it .

Biochemical Pathways

This compound inhibits the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . By interacting with these biochemical pathways, this compound can disrupt the normal functioning of microbial cells, leading to their death.

Result of Action

The primary result of this compound’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antibacterial and antifungal agent. It has been found to show higher antibacterial activity against certain bacteria and higher antifungal activity against Candida albicans compared to the positive control .

Biochemische Analyse

Biochemical Properties

Monomyristin interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . These interactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to exhibit significant antibacterial and antifungal activities . It shows high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and antifungal activity against Candida albicans . These effects influence various cellular processes and functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antibacterial and antifungal activities are attributed to these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monomyristin can be synthesized through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol. The glycerol is first protected with acetone to form 1,2-O-isopropylidene glycerol, which is then deprotected using Amberlyst-15 . Another method involves the enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of triglycerides. This method is preferred due to its efficiency and the ability to produce high yields of the desired monoacylglycerol .

Analyse Chemischer Reaktionen

Types of Reactions: Monomyristin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: It can be reduced to form glycerol and myristic acid.

    Substitution: this compound can participate in esterification reactions to form different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Esterification reactions often use acid catalysts like sulfuric acid or enzymes like lipases.

Major Products Formed:

    Oxidation: Myristic aldehyde and myristic acid.

    Reduction: Glycerol and myristic acid.

    Substitution: Various esters depending on the reactants used.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monomyristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol monomyristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name 1-Monomyristin
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Record name Glycerol monomyristate
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Record name GLYCERYL 1-MYRISTATE
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Q & A

Q1: Does monomyristin exhibit antibacterial and antifungal properties?

A1: Yes, research suggests that this compound demonstrates antibacterial and antifungal activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli []. This compound's antifungal activity has been observed against Candida albicans [].

Q2: How does this compound exert its antibacterial effect?

A2: this compound's antibacterial mechanism appears to be related to its interaction with cell membranes. Against Gram-positive bacteria (e.g., S. aureus, B. subtilis), this compound causes cell membrane destruction []. In contrast, against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), it primarily damages the lipopolysaccharides within the cell walls [].

Q3: Does the position of the acyl group on the glycerol backbone influence this compound's antibacterial activity?

A3: Yes, studies have shown that the position of the acyl group significantly influences the antibacterial activity of this compound. 1-Monomyristin exhibited higher activity against S. aureus, Aggregatibacter actinomycetemcomitans, and C. albicans compared to 2-monomyristin [].

Q4: Are there synergistic effects with other compounds?

A4: Interestingly, synergistic relationships have been observed between this compound and other monoglycerides, such as monolaurin, in inhibiting the growth of Staphylococcus aureus [].

Q5: Does this compound affect bacterial spores?

A5: this compound has been shown to impact the heat resistance of Bacillus cereus spores. Interestingly, its presence at certain concentrations increased the spores’ heat resistance, potentially by interacting with spore membranes [].

Q6: How does this compound impact spore germination?

A6: Research suggests that this compound can inhibit the germination of Bacillus cereus and Clostridium botulinum spores, possibly by interfering with the germinant's access to its binding site(s) and disrupting processes leading to heat resistance loss [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C17H34O4, and its molecular weight is 302.46 g/mol.

Q8: How is this compound typically characterized?

A8: Common characterization techniques for this compound include Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) []. These techniques help confirm its structure and purity.

Q9: What are some applications of this compound?

A9: this compound finds applications in various fields:

  • Food Industry: As an emulsifier in food products like bread and ice cream to improve texture, stability, and delay staling [, ].
  • Pharmaceuticals: As a potential carrier for drug delivery systems like cubosomes and nanoparticles [, ].
  • Antimicrobial agent: Its antibacterial and antifungal properties make it a potential candidate for developing antimicrobial agents for food preservation or medical applications [, ].

Q10: How does the chain length of monoglycerides affect their functionality in food applications?

A10: The chain length of monoglycerides significantly influences their functionality in food applications:

  • Texture and Staling: In bread made with waxy cornstarch, this compound, alongside monopalmitin, was more effective at decreasing firmness and stale flavor compared to monostearin [].

Q11: How does this compound behave at the hexane/water interface?

A11: this compound acts as a surfactant, decreasing the interfacial tension between hexane and water []. Its adsorbed film at this interface exhibits an expanded state, suggesting a less ordered arrangement compared to closely packed molecules [].

Q12: How does this compound interact with amylose?

A12: this compound can form complexes with amylose, a linear component of starch. Depending on the temperature and duration of heat treatment, these complexes can adopt either an amorphous structure (form I) or a crystalline structure (form II) []. The formation of these complexes can influence the texture and properties of starch-containing food products.

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